![molecular formula C16H15ClN2O2S B2539602 1-(4-chlorobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole CAS No. 886924-89-6](/img/structure/B2539602.png)
1-(4-chlorobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(4-chlorobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole” is a chemical compound with the molecular formula C16H15ClN2O2S and a molecular weight of 334.82. It contains an imidazole ring, which is an aromatic five-member ring with two nitrogen atoms at positions 1 and 3, and three carbon atoms .
Synthesis Analysis
The synthesis of imidazoles has seen recent advances, particularly in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules used in a variety of applications . The synthesis of imidazoles often involves the cyclization of amido-nitriles .Molecular Structure Analysis
Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . The imidazole ring is a key component of this compound, contributing to its unique chemical properties .Chemical Reactions Analysis
Imidazoles are involved in a variety of chemical reactions. For instance, the cyclization of amido-nitriles can form disubstituted imidazoles . The reaction conditions are mild enough for the inclusion of a variety of functional groups .Mechanism of Action
Benzimidazoles can act as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase agents, and more . The specific activity of a benzimidazole compound depends on its structure and the presence of functional groups, such as the ethylsulfonyl and chlorobenzyl groups in the compound .
The mode of action of benzimidazoles can involve interactions with various biological targets. For example, some benzimidazoles are known to inhibit the function of certain enzymes, which can lead to changes in biochemical pathways and cellular processes .
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(4-chlorobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole in lab experiments is its ability to selectively target cancer cells. This makes it a promising candidate for developing anticancer drugs. Another advantage is its potential use as an imaging agent for detecting cancer cells. However, one of the limitations of using this compound is its low solubility in water, which can affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for the research on 1-(4-chlorobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole. One possible direction is to investigate its potential use as an anticancer drug in combination with other chemotherapeutic agents. Another direction is to explore its use as an imaging agent for detecting cancer cells in vivo. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its pharmacokinetic properties.
Synthesis Methods
The synthesis of 1-(4-chlorobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole involves the reaction of 4-chlorobenzylamine with 2-(ethylsulfonyl)benzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The product is obtained in good yield after purification by column chromatography.
Scientific Research Applications
1-(4-chlorobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, anti-inflammatory, and antiviral activities. It has also been investigated for its potential use as an imaging agent for detecting cancer cells.
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-2-ethylsulfonylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2S/c1-2-22(20,21)16-18-14-5-3-4-6-15(14)19(16)11-12-7-9-13(17)10-8-12/h3-10H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKLGYEZYOFFYGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-isopentyl-8-(3-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2539520.png)
![Ethyl 2-[2-(2-ethoxy-2-oxoacetyl)hydrazinyl]-2-oxoacetate](/img/structure/B2539521.png)
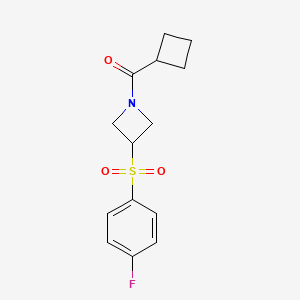
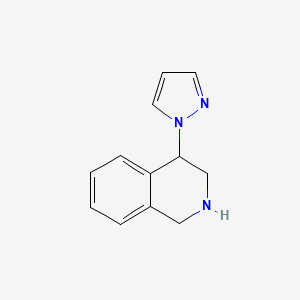
![[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-(3-pyrazol-1-ylphenyl)methanone](/img/structure/B2539526.png)
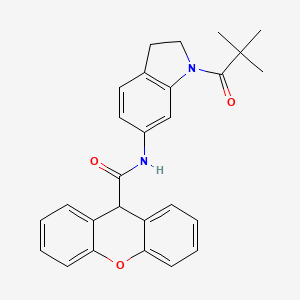
![6-methyl-2-[2-(1H-pyrazol-1-yl)ethyl]-2,3-dihydropyridazin-3-one](/img/structure/B2539530.png)
![2-(4-Fluorophenoxy)-1-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2539535.png)
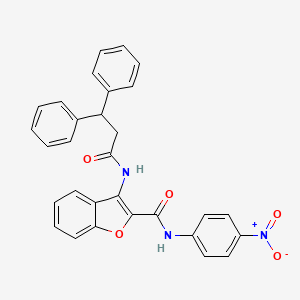
![(Z)-methyl 2-(6-((2-oxo-2H-chromene-3-carbonyl)imino)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate](/img/structure/B2539537.png)

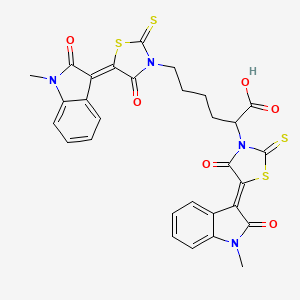
![N'-[(Z)-2-amino-1,2-dicyanoethenyl]-N-(2,5-dimethoxyphenyl)methanimidamide](/img/structure/B2539542.png)